{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE
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Overview
Description
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate. This can be achieved through the fluorination of a suitable phenyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination Reaction: The 2-fluorophenyl intermediate is then subjected to an amination reaction with methylamine to form the 2-fluorophenylmethylamine intermediate. This reaction is typically carried out under mild conditions using a suitable solvent such as ethanol or methanol.
Esterification: The final step involves the esterification of the 2-fluorophenylmethylamine intermediate with 3-methoxybenzoic acid. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol group, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted fluorophenyl compounds.
Scientific Research Applications
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the ester moiety can influence its solubility and bioavailability. The exact pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE is unique due to the presence of both a fluorophenyl group and a methoxybenzoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-22-14-7-4-6-12(9-14)17(21)23-11-16(20)19-10-13-5-2-3-8-15(13)18/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGQADVTRGJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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